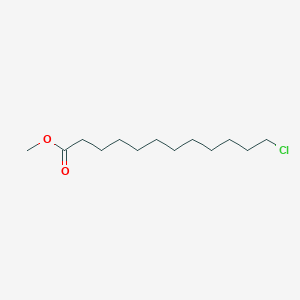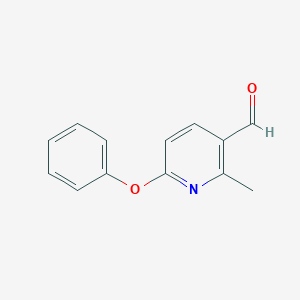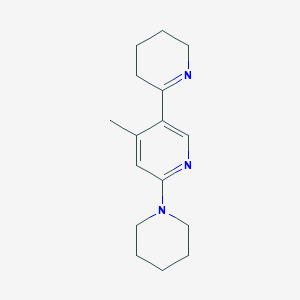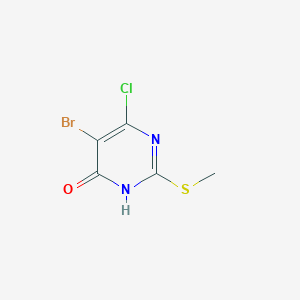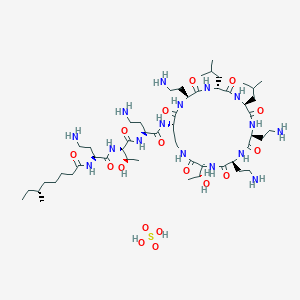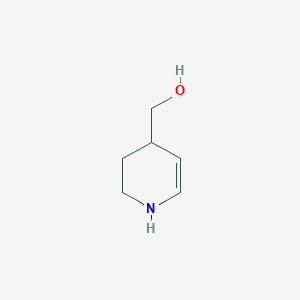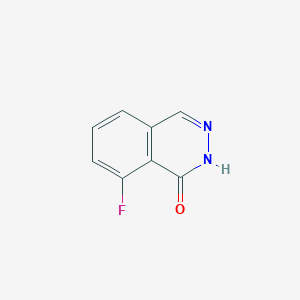![molecular formula C11H18N2 B13003342 (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of butan-2-amine, where the amine group is substituted with a pyridin-2-ylmethyl group and a methyl group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine typically involves the reaction of 3-methylbutan-2-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-N-(pyridin-3-ylmethyl)butan-2-amine
- 3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine
- 3-methyl-N-(pyrimidin-2-ylmethyl)butan-2-amine
Uniqueness
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in binding affinity, selectivity, and overall biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)10(3)13-8-11-6-4-5-7-12-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI-Schlüssel |
JNXVDVPOCCQAFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)NCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
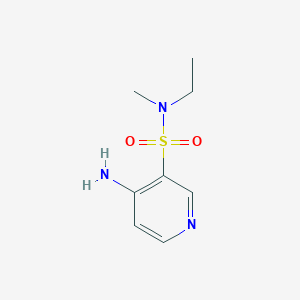
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
